2-iodo-N-(3-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

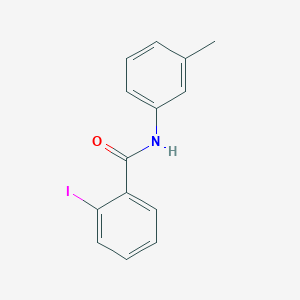

2-Iodo-N-(3-methylphenyl)benzamide (CAS: 58494-86-3) is a halogenated benzamide derivative with the molecular formula C₁₄H₁₂INO and a molecular weight of 337.156 g/mol. The compound features an iodinated benzene ring (at the ortho position) and a 3-methylphenyl substituent on the amide nitrogen (Figure 1).

The compound has been synthesized via palladium-catalyzed coupling reactions or direct iodination of precursor benzamides. Its structural characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography . Applications include its use as an intermediate in catalytic C–H functionalization reactions, leveraging the iodine atom’s role as a directing group and leaving group in transition-metal catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N-(3-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves iodination of benzamide precursors followed by coupling with 3-methylaniline. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .

- Amide Coupling : Activation of the carboxyl group via DCC/DMAP-mediated coupling or using HATU as a coupling agent in DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 299 K reveals non-planar geometry, with dihedral angles between aromatic rings ranging from 70.6° to 74.2° .

- Software : SHELXL (for refinement) and WinGX (for data processing) are standard tools. SHELXL’s robust algorithms handle hydrogen bonding networks (e.g., N–H⋯O interactions) and disorder modeling .

- Data Interpretation : R-factor < 0.05 and wR-factor < 0.13 indicate high precision. Asymmetric units form chains via hydrogen bonds, influencing packing behavior .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- The iodine atom’s electrophilicity (LUMO localization) makes it susceptible to SNAr reactions with amines or thiols .

- Mulliken charge analysis reveals partial positive charge on iodine (+0.32 e), favoring nucleophilic attack .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of benzamide derivatives?

- Comparative Analysis :

- Iodo vs. Chloro Analogs : 2-Iodo derivatives show enhanced lipophilicity (logP +0.8 vs. chloro), improving membrane permeability in cellular assays .

- Thiadiazole Hybrids : Hybrids like 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibit dual activity (anticancer IC₅₀ = 12 µM; anti-inflammatory COX-2 inhibition = 78%) due to thiadiazole’s electron-deficient core .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Case Study :

- NMR Discrepancy : Aromatic proton signals in DMSO-d₆ suggest planar geometry, conflicting with XRD’s twisted conformation.

- Resolution : Solvent-induced conformational changes (DMSO stabilizes planar forms via H-bonding). XRD in apolar solvents (e.g., toluene) confirms non-planarity .

Q. Key Recommendations for Researchers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1 highlights structural analogues of 2-iodo-N-(3-methylphenyl)benzamide, emphasizing substituent variations and their impacts:

Key Observations :

- Halogen Effects : The iodine atom in this compound provides superior steric bulk and polarizability compared to bromine or fluorine, enhancing its role in transition-metal catalysis .

- Substituent Position : Ortho-iodination (vs. para in 2-iodo-N-(4-bromophenyl)benzamide) creates distinct crystal-packing interactions, such as C–H···I contacts contributing 9.5% to intermolecular forces in polymorphs .

- Functional Groups : Methoxy or isopropoxy groups (e.g., ) increase hydrophilicity but reduce metabolic stability compared to methyl groups.

Physicochemical and Crystallographic Comparisons

- LogP and Solubility: this compound (LogP: 4.24) is more lipophilic than 2-amino analogues (LogP: 2.9) . Methoxy derivatives (e.g., ) have higher aqueous solubility due to increased PSA.

- Crystal Packing :

Properties

CAS No. |

58494-86-3 |

|---|---|

Molecular Formula |

C14H12INO |

Molecular Weight |

337.15 g/mol |

IUPAC Name |

2-iodo-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |

InChI Key |

FEYWOEBWSQHNMG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.